molecular formula C12H8ClN3O3S2 B4180949 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B4180949
M. Wt: 341.8 g/mol
InChI Key: HZGMPOOEGIQVBM-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its thiazole and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiophene core. The reaction conditions often require strong nitrating agents and careful control of temperature to avoid over-nitration.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Benzothiophene derivatives: These compounds contain the benzothiophene core and are used in various pharmaceutical applications.

Uniqueness: 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-9-7-2-1-6(16(18)19)5-8(7)21-10(9)11(17)15-12-14-3-4-20-12/h1-2,5H,3-4H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMPOOEGIQVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 2
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3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 3
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide

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